Ethylenebismaleimide
Overview
Description
Synthesis Analysis
The synthesis of ethylenebismaleimide-related compounds involves various chemical reactions. For example, the synthesis of polymers from bisfuranic terminated poly(ethylene adipate) and multi-maleimide linkers through Diels-Alder reactions demonstrates a method for creating recyclable polymers with specific properties, indicating a possible pathway for ethylenebismaleimide synthesis under similar conditions (Watanabe & Yoshie, 2006).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as dithiinmaleimide functionalized ethylene derivatives, provides insights into the potential molecular structure of ethylenebismaleimide. These studies reveal how the maleimide ring interacts with other structural units, offering clues to the structural characteristics of ethylenebismaleimide (Dolder et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of N-ethylmaleimide with peptides and amino acids, as well as its ability to undergo hydrolysis, sheds light on the reactivity that could be expected from ethylenebismaleimide. These reactions highlight the versatility and reactivity of the maleimide group, suggesting similar properties for ethylenebismaleimide (Smyth, Blumenfeld, & Konigsberg, 1964); (Knight, 1979).
Physical Properties Analysis
The polymerization of ethylene, as a fundamental reaction, provides a basis for understanding the physical properties that can be influenced by the synthesis conditions and the molecular structure of the resulting polymers, offering a parallel for understanding the physical properties of ethylenebismaleimide-related materials (Chelazzi et al., 2005).
Chemical Properties Analysis
The study of new pH-sensitive poly(ethylene oxide-b-maleic acid) derived from poly(ethylene oxide-b-N-phenylmaleimide) illustrates the chemical modification potential of maleimide-containing compounds. This research into pH-responsive materials suggests the chemical versatility of ethylenebismaleimide, allowing for the development of responsive and functional materials (Go et al., 2008).
Scientific Research Applications
Measuring Ethylene Biosynthesis : Ethylenebismaleimide is utilized for measuring components of the ethylene biosynthetic pathway, including ethylene itself, particularly in fruits like apples and tomatoes (Bulens et al., 2011).
Studying Vesicle-Mediated Transport : The compound is instrumental in studying vesicle-mediated transport in mammalian cells and yeast, which is crucial for understanding cellular transport mechanisms (Wilson et al., 1989).
Metal Ion Uptake : Ethylenebismaleimide-diamine oligoimide-II demonstrates a significant metal ion uptake capacity at various pH ranges, suggesting its utility in diverse scientific applications (Dixit et al., 2012).
Determining Mercapto Groups in Proteins : The compound is suitable for determining mercapto groups in proteins, such as ovalbumin, β-lactoglobulin, and bovine serum albumin, highlighting its role in protein analysis (Leslie et al., 1962).
Enhancing Phosphatidylserine Externalization in Cancer Cells : Ethylenebismaleimide can enhance phosphatidylserine externalization in cancer cells, leading to their recognition and phagocytosis by macrophages before undergoing apoptosis (Elnemr et al., 2000).
Chemistry Education : Its use in chemistry teaching facilitates in-depth discussions and raises questions at different levels among students (Han Li-rong, 2010).
Inhibiting Vesicular Transport : It inhibits vesicular transport in the Golgi apparatus and is essential for endocytic vesicle fusion, crucial for understanding cellular transport and signaling (Diaz et al., 1989).
Agricultural Applications : Ethylene, of which ethylenebismaleimide is a part, plays roles in the growth, development, and adaptive responses of plants to biotic and abiotic factors (Schaller & Voesenek, 2015).
Sensitization to Gamma-Radiation : It acts as a sensitizing agent for Escherichia coli strain B/r, enhancing radiation-damage when added before or during irradiation (Bridges, 1960).
Protein Transport and Purification : Ethylenebismaleimide aids in the purification of proteins catalyzing vesicular transport, contributing to the understanding of protein transport mechanisms (Block et al., 1988).
Ethylene Monitoring in Plants : Methods for detecting ethylene in plants, such as gas chromatography and optical detection, are crucial for understanding the developmental and physiological roles of ethylene (Cristescu et al., 2013).
Medical Device Sterilization : Ethylene oxide sterilization of medical devices is an emerging field, with potential applications in healthcare and research (Mendes et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(2,5-dioxopyrrol-1-yl)ethyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLCKVOVCZYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285229 | |
Record name | Ethylenebismaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenebismaleimide | |
CAS RN |
5132-30-9 | |
Record name | Ethylenebismaleimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylenebismaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(maleimido)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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